molecular formula C33H42N2O9 B15123851 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester CAS No. 101214-23-7

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester

Cat. No.: B15123851
CAS No.: 101214-23-7
M. Wt: 610.7 g/mol
InChI Key: RRGBTLGMEGDFEJ-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester: is a derivative of L-glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the esterification of L-glutamic acid using tert-butyl esters. The amino group is then protected using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as Fmoc-OSu .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting during the peptide bond formation. The tert-butyl esters protect the carboxyl groups, ensuring that they do not participate in unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

  • L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) ester
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
  • Fmoc-O-tert-butyl-L-glutamic acid

Uniqueness: What sets L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester apart is its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The combination of Fmoc and tert-butyl groups provides a robust protection strategy that can be selectively removed, allowing for precise control over the synthesis process .

Properties

CAS No.

101214-23-7

Molecular Formula

C33H42N2O9

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C33H42N2O9/c1-32(2,3)43-27(36)17-15-25(29(38)34-26(30(39)40)16-18-28(37)44-33(4,5)6)35-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H,34,38)(H,35,41)(H,39,40)/t25-,26-/m0/s1

InChI Key

RRGBTLGMEGDFEJ-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.